

# A Comparative Spectroscopic Guide to the Structural Confirmation of 4-Methylbenzoyl Bromide

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## Compound of Interest

Compound Name: 4-methylbenzoyl Bromide

Cat. No.: B8374484

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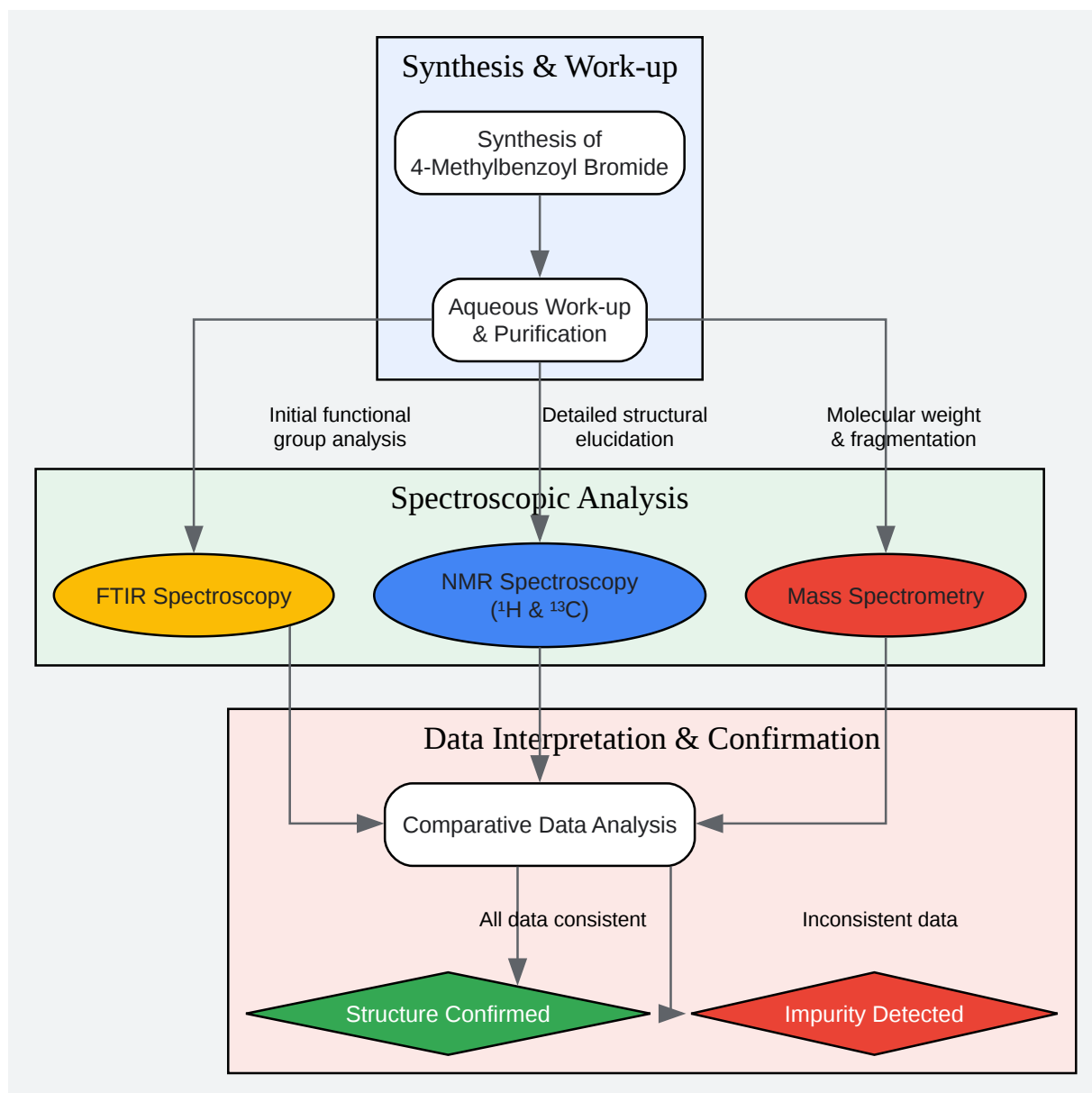
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth comparison of spectroscopic techniques for the structural elucidation of **4-methylbenzoyl bromide**, a key intermediate in various organic syntheses. We will explore the expected spectroscopic signatures of the target molecule and contrast them with those of its common precursors and potential byproducts, supported by experimental data and established spectroscopic principles.

## The Imperative of Structural Verification

The synthesis of **4-methylbenzoyl bromide**, typically from 4-methylbenzoic acid, can be achieved through various brominating agents such as thionyl bromide or oxalyl bromide. However, these reactions are not always perfectly selective and can result in a mixture of the desired product, unreacted starting material, and potential side products. Relying on a single analytical technique can be misleading. Therefore, a multi-faceted spectroscopic approach is essential for unequivocal structural confirmation. This guide will focus on the synergistic use of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy ( $^1\text{H}$  and  $^{13}\text{C}$ ), and Mass Spectrometry (MS).

## Experimental Workflow for Spectroscopic Analysis

A systematic approach to sample analysis is crucial for obtaining reliable and reproducible data. The following workflow is recommended for the spectroscopic confirmation of **4-methylbenzoyl bromide**'s structure.



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Caption: A typical experimental workflow for the synthesis and spectroscopic confirmation of **4-methylbenzoyl bromide**.

# Infrared (IR) Spectroscopy: The Functional Group Fingerprint

Infrared spectroscopy is a powerful first-pass technique to identify the functional groups present in a molecule. The key transformation from 4-methylbenzoic acid to **4-methylbenzoyl bromide** involves the conversion of a carboxylic acid to an acyl bromide. This change is readily observable in the IR spectrum.

## Expected IR Spectrum of 4-Methylbenzoyl Bromide:

While an experimental spectrum for **4-methylbenzoyl bromide** is not readily available in public databases, we can predict its key absorptions with high confidence by examining the spectrum of its close analog, 4-methylbenzoyl chloride, and considering the effect of substituting chlorine with bromine. The IR spectrum of benzoyl bromide is also a useful reference[1].

- **C=O Stretch:** The most characteristic peak for an acyl halide is the carbonyl (C=O) stretch. For acyl bromides, this is a very strong and sharp absorption expected in the range of 1770-1815  $\text{cm}^{-1}$ . This is at a significantly higher wavenumber than the C=O stretch of the starting carboxylic acid (which is broadened by hydrogen bonding and typically appears around 1700  $\text{cm}^{-1}$ ). The NIST WebBook provides a reference spectrum for 4-methylbenzoyl chloride showing a strong C=O band around 1770  $\text{cm}^{-1}$ [2][3].
- **C-Br Stretch:** A weak to medium absorption corresponding to the C-Br stretch is expected in the fingerprint region, typically between 500-600  $\text{cm}^{-1}$ .
- **Aromatic C-H and C=C Stretches:** The aromatic ring will exhibit C-H stretching vibrations just above 3000  $\text{cm}^{-1}$  and C=C stretching vibrations in the 1400-1600  $\text{cm}^{-1}$  region.

## Comparison with Alternatives:

| Compound                               | Key IR Absorptions (cm <sup>-1</sup> )             | Distinguishing Features   |
|--|--|---|
| 4-Methylbenzoyl Bromide<br>(Predicted) | ~1785 (C=O, strong, sharp),<br>~550 (C-Br)         | High-frequency C=O stretch,<br>absence of broad O-H stretch.                                |
| 4-Methylbenzoic Acid                   | 2500-3300 (O-H, very broad),<br>~1700 (C=O, broad) | Presence of a very broad O-H<br>stretch characteristic of a<br>carboxylic acid dimer.[1][4] |
| Thionyl Bromide                        | No C=O stretch. Characteristic<br>S=O stretch.     | Absence of a carbonyl peak.[5]<br>[6][7][8]   |

## Experimental Protocol: FTIR Spectroscopy

- **Sample Preparation:** For a liquid or low-melting solid like **4-methylbenzoyl bromide**, prepare a thin film by placing a small drop of the neat sample between two KBr plates.
- **Data Acquisition:** Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm<sup>-1</sup>.
- **Data Analysis:** Identify the key functional group frequencies and compare them to the expected values for the product and potential starting materials/reagents.

## Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Blueprint

NMR spectroscopy provides detailed information about the chemical environment of each proton (<sup>1</sup>H NMR) and carbon (<sup>13</sup>C NMR) atom in a molecule, allowing for unambiguous structural determination.

### <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum of **4-methylbenzoyl bromide** is expected to be relatively simple and highly characteristic.

Expected <sup>1</sup>H NMR Spectrum of **4-Methylbenzoyl Bromide**:

Based on data for analogous compounds like 4-methylbenzoyl chloride and general principles of NMR spectroscopy, the following signals are predicted[9][10]:

- **Aromatic Protons (AA'BB' system):** The protons on the 1,4-disubstituted benzene ring will appear as two doublets in the aromatic region (typically 7.2-8.1 ppm). The protons ortho to the electron-withdrawing carbonyl group will be deshielded and appear further downfield compared to the protons ortho to the methyl group.
- **Methyl Protons:** A sharp singlet corresponding to the three protons of the methyl group will be observed in the upfield region, likely around 2.4-2.5 ppm.

Comparison with Alternatives:

| Compound                            | Aromatic Protons (ppm)       | Methyl Protons (ppm) | Other Protons (ppm)                    |
|-------------------------------------|------------------------------|----------------------|--|
| 4-Methylbenzoyl Bromide (Predicted) | ~7.3 (d, 2H), ~8.0 (d, 2H)   | ~2.45 (s, 3H)        | -                                      |
| 4-Methylbenzoic Acid                | ~7.28 (d, 2H), ~7.84 (d, 2H) | ~2.36 (s, 3H)        | ~12.8 (s, 1H, COOH, very broad)[11]    |
| 4-Methylbenzyl Bromide              | ~7.16 (d, 2H), ~7.29 (d, 2H) | ~2.36 (s, 3H)        | ~4.50 (s, 2H, CH <sub>2</sub> Br) [11] |

The presence of the carboxylic acid proton in the starting material and the benzylic protons in the isomeric byproduct are key distinguishing features.

## <sup>13</sup>C NMR Spectroscopy

<sup>13</sup>C NMR spectroscopy provides further confirmation of the carbon skeleton.

Expected <sup>13</sup>C NMR Spectrum of **4-Methylbenzoyl Bromide**:

The predicted chemical shifts are based on data for 4-methylbenzoyl chloride and known substituent effects[9]:

- **Carbonyl Carbon:** The acyl bromide carbonyl carbon is expected to be significantly downfield, in the range of 165-170 ppm.
- **Aromatic Carbons:** Four signals are expected for the aromatic carbons, typically in the 125-148 ppm region. The carbon attached to the carbonyl group (ipso-carbon) and the carbon attached to the methyl group will have distinct chemical shifts from the protonated aromatic carbons.
- **Methyl Carbon:** The methyl carbon will appear as a signal in the upfield region, around 21-22 ppm.

Comparison with Alternatives:

| Compound                            | Carbonyl Carbon (ppm) | Aromatic Carbons (ppm) | Methyl Carbon (ppm) | Other Carbons (ppm)      |
|-------------------------------------|-----------------------|------------------------|---------------------|--------------------------|
| 4-Methylbenzoyl Bromide (Predicted) | ~168                  | ~129-147 (4 signals)   | ~22                 | -                        |
| 4-Methylbenzoic Acid                | ~167.8                | ~126-143 (4 signals)   | ~21.5               | -[11]                    |
| 4-Methylbenzyl Bromide              | -                     | ~129-138 (4 signals)   | ~21                 | ~33 (CH <sub>2</sub> Br) |

The absence of a carbonyl signal and the presence of a signal for the CH<sub>2</sub>Br carbon are definitive for the isomeric byproduct.

## Experimental Protocol: NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., CDCl<sub>3</sub>) in an NMR tube.
- **Data Acquisition:** Record the <sup>1</sup>H and <sup>13</sup>C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

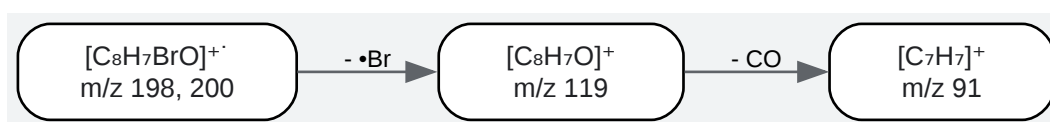
- Data Analysis: Assign the chemical shifts, integration (for  $^1\text{H}$ ), and multiplicities to the corresponding atoms in the proposed structure. Compare the spectra with those of the starting material and potential byproducts.

## Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through its fragmentation pattern.

Expected Mass Spectrum of **4-Methylbenzoyl Bromide**:

- Molecular Ion Peak ( $\text{M}^+$ ): **4-Methylbenzoyl bromide** has a molecular weight of 199.04 g/mol. Bromine has two common isotopes,  $^{79}\text{Br}$  and  $^{81}\text{Br}$ , in an approximate 1:1 ratio. Therefore, the mass spectrum will show two molecular ion peaks of nearly equal intensity at  $m/z$  198 and  $m/z$  200.
- Key Fragmentation: The most characteristic fragmentation of acyl halides is the loss of the halogen atom to form a stable acylium ion.
  - $[\text{M} - \text{Br}]^+$ : Loss of a bromine radical will result in a strong peak at  $m/z$  119, corresponding to the 4-methylbenzoyl cation. This is often the base peak.
  - $[\text{M} - \text{Br} - \text{CO}]^+$ : Subsequent loss of a neutral carbon monoxide (CO) molecule from the acylium ion will produce a peak at  $m/z$  91, corresponding to the tolyl cation.



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Caption: Predicted key fragmentation pathway for **4-methylbenzoyl bromide** in mass spectrometry.

Comparison with Alternatives:

| Compound                            | Molecular Ion (m/z)  | Key Fragments (m/z) | Distinguishing Features  |
|-------------------------------------|----------------------|---------------------|--|
| 4-Methylbenzoyl Bromide (Predicted) | 198, 200 (1:1 ratio) | 119, 91             | Characteristic M, M+2 pattern for bromine.                                 |
| 4-Methylbenzoic Acid                | 136                  | 119, 91             | Lower molecular weight, loss of -OH. <a href="#">[1]</a>                   |
| 4-Methylbenzyl Bromide              | 184, 186 (1:1 ratio) | 105, 77             | Different molecular weight and fragmentation (loss of CH <sub>2</sub> Br). |
| 4-Methylbenzoyl Chloride            | 154, 156 (3:1 ratio) | 119, 91             | M, M+2 pattern characteristic of chlorine (3:1 ratio). <a href="#">[9]</a> |

## Experimental Protocol: Mass Spectrometry

- **Sample Introduction:** Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or gas chromatography (GC-MS).
- **Ionization:** Use an appropriate ionization technique, typically electron ionization (EI) for this type of molecule.
- **Data Acquisition:** Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).
- **Data Analysis:** Identify the molecular ion peaks and characteristic fragment ions. The isotopic pattern of the molecular ion is crucial for confirming the presence of bromine.

## Summary of Spectroscopic Data



| Spectroscopic Technique   | 4-Methylbenzoyl Bromide (Predicted)          | 4-Methylbenzoic Acid (Experimental)              | 4-Methylbenzyl Bromide (Experimental)                          |
|---------------------------|--|--|--|
| IR (cm <sup>-1</sup> )    | ~1785 (C=O), ~550 (C-Br)                     | 2500-3300 (O-H), ~1700 (C=O)                     | No C=O, ~560 (C-Br)  |
| <sup>1</sup> H NMR (ppm)  | ~8.0 (d), ~7.3 (d), ~2.45 (s)                | ~12.8 (s, COOH), ~7.84 (d), ~7.28 (d), ~2.36 (s) | ~7.29 (d), ~7.16 (d), ~4.50 (s, CH <sub>2</sub> Br), ~2.36 (s) |
| <sup>13</sup> C NMR (ppm) | ~168 (C=O), ~129-147, ~22 (CH <sub>3</sub> ) | ~167.8 (C=O), ~126-143, ~21.5 (CH <sub>3</sub> ) | ~129-138, ~33 (CH <sub>2</sub> Br), ~21 (CH <sub>3</sub> )     |
| MS (m/z)                  | 198/200 (M <sup>+</sup> ), 119, 91           | 136 (M <sup>+</sup> ), 119, 91                   | 184/186 (M <sup>+</sup> ), 105, 77                             |

## Conclusion

The structural confirmation of **4-methylbenzoyl bromide** requires a holistic analytical approach. While IR spectroscopy can quickly indicate the conversion of the carboxylic acid to an acyl halide, it is the detailed structural information from <sup>1</sup>H and <sup>13</sup>C NMR that provides the definitive atomic connectivity. Mass spectrometry serves to confirm the molecular weight and the presence of the bromine atom through its characteristic isotopic pattern, and its fragmentation pattern corroborates the proposed structure. By comparing the spectroscopic data of the product with that of the starting material and potential byproducts, researchers can confidently and unequivocally verify the successful synthesis of **4-methylbenzoyl bromide**.

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